molecular formula C10H18O B3024682 (E)-Dec-2-enal CAS No. 3913-81-3

(E)-Dec-2-enal

Cat. No.: B3024682
CAS No.: 3913-81-3
M. Wt: 154.25 g/mol
InChI Key: MMFCJPPRCYDLLZ-CMDGGOBGSA-N
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Description

(E)-Dec-2-enal, also known as trans-2-decenal, is an organic compound with the molecular formula C10H18O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the chain. This compound is known for its strong, pungent odor and is commonly found in various essential oils and natural extracts. It is used in the flavor and fragrance industry due to its distinctive scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Dec-2-enal can be synthesized through several methods, including the oxidation of corresponding alcohols or the aldol condensation of shorter aldehydes. One common method involves the oxidation of dec-2-en-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions, ensuring the preservation of the double bond.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene, followed by selective oxidation. This method involves the addition of a formyl group to the double bond of 1-decene, forming a mixture of aldehydes, which are then separated and oxidized to yield this compound.

Chemical Reactions Analysis

Types of Reactions: (E)-Dec-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form dec-2-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to dec-2-en-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), forming dihalo compounds or halo aldehydes.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Addition: Bromine (Br2), Hydrogen chloride (HCl)

Major Products Formed:

    Oxidation: Dec-2-enoic acid

    Reduction: Dec-2-en-1-ol

    Addition: 2,3-Dibromodecanal, 2-Chlorodecanal

Scientific Research Applications

(E)-Dec-2-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studies have shown that this compound exhibits antimicrobial properties, making it useful in research related to food preservation and safety.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: In the flavor and fragrance industry, this compound is used to impart a citrus-like aroma to products. It is also used in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of (E)-Dec-2-enal involves its interaction with cellular components, leading to various biological effects. It is known to target microbial cell membranes, disrupting their integrity and leading to cell death. The compound’s aldehyde group can react with nucleophilic sites in proteins and enzymes, inhibiting their function. Additionally, this compound can modulate inflammatory pathways by interacting with signaling molecules and reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

    (E)-Oct-2-enal: An eight-carbon unsaturated aldehyde with a similar pungent odor, used in flavor and fragrance applications.

    (E)-Hex-2-enal: A six-carbon unsaturated aldehyde known for its grassy scent, commonly used in the flavor industry.

Uniqueness of (E)-Dec-2-enal: The longer carbon chain of this compound provides it with unique properties, such as a higher boiling point and a more intense odor compared to its shorter counterparts. These characteristics make it particularly valuable in applications requiring a strong and lasting fragrance.

Properties

IUPAC Name

(E)-dec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCJPPRCYDLLZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5047035
Record name (2E)-2-Decenal
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma
Record name trans-2-Decenal
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Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

78.00 to 80.00 °C. @ 3.00 mm Hg
Record name 2-Decenal
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.836-0.846
Record name 2-Decenal
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CAS No.

3913-81-3, 3913-71-1, 25447-70-5
Record name (E)-2-Decenal
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Record name 2-Decenal
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Record name trans-2-Decenal
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Record name Decenal
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Record name 2-Decenal
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Record name 2-Decenal, (2E)-
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Record name (2E)-2-Decenal
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Record name (E)-2-decenal
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Record name 2-decenal
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Record name 2-Decenal
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Melting Point

-8.92 °C. @ 760.00 mm Hg
Record name 2-Decenal
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does 2-Decenal smell like?

A1: 2-Decenal is an unsaturated aldehyde known for its potent odor, often described as [fatty, green, and cilantro-like] [, , ].

Q2: Can humans smell very small amounts of 2-Decenal?

A2: Yes, humans are highly sensitive to 2-Decenal. Studies have shown that humans can detect it at concentrations as low as [60 ng/L in water-alcohol solutions] [].

Q3: What role does 2-Decenal play in food aromas?

A3: 2-Decenal is a significant contributor to the aroma of various foods. It is considered a key odorant in [cilantro] [], [pink guava] [], [matcha] [], and [soy milk] []. In contrast, it is associated with off-flavors in products like [thermally treated watermelon juice] [], [duck broth] [], and [rancid oils] [].

Q4: How is 2-Decenal formed?

A4: 2-Decenal can be formed through various pathways:

  • Lipid Oxidation: It is a common product of [linoleic acid oxidation] [, ], a process that occurs naturally in foods containing unsaturated fats.
  • Thermal Degradation: Heating of [phospholipids] [] can also lead to the formation of 2-Decenal.
  • Biogenic Emissions: Some insects, such as the [brown marmorated stink bug (Halyomorpha halys)] [, ], release 2-Decenal as a component of their defense secretions.

Q5: Are there different forms (isomers) of 2-Decenal?

A5: Yes, 2-Decenal exists as both a cis and trans isomer. [The trans form is more commonly found in nature and is generally considered to have a stronger odor] [].

Q6: What is the chemical formula and molecular weight of 2-Decenal?

A6: 2-Decenal has the molecular formula [C10H18O] [] and a molecular weight of [154.25 g/mol].

Q7: Does 2-Decenal undergo any specific chemical reactions relevant to its properties?

A7: Yes, 2-Decenal is susceptible to oxidation, leading to the formation of other volatile compounds, such as [trans-4,5-epoxy-(E)-2-decenal] []. This reaction is particularly important in the context of food spoilage and flavor changes during storage.

Q8: Does 2-Decenal have any biological activity?

A8: Research suggests that 2-Decenal possesses [nematicidal activity] [, ] against certain plant-parasitic nematodes.

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